(Naphthalen-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(Naphthalen-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound with the molecular formula C15H10OS and a molecular weight of 238.31 g/mol . It consists of a naphthalene ring and a thiophene ring connected by a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)(thiophen-2-yl)methanone typically involves the reaction of naphthalene derivatives with thiophene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron (Fe), nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(Naphthalen-1-yl)(thiophen-2-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-2-yl)(thiophen-2-yl)methanone: Similar structure but with the naphthalene ring attached at a different position.
(Naphthalen-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(Phenyl)(thiophen-2-yl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
(Naphthalen-1-yl)(thiophen-2-yl)methanone is unique due to its combination of naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, material science, and medicinal chemistry .
Properties
IUPAC Name |
naphthalen-1-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQMAGZVBAOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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